molecular formula C17H18N2O6 B193112 M-Nifedipine CAS No. 21881-77-6

M-Nifedipine

Cat. No.: B193112
CAS No.: 21881-77-6
M. Wt: 346.3 g/mol
InChI Key: MCTRZKAKODSRLQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-Nifedipine typically involves the Hantzsch reaction, which is a multi-component reaction between an aldehyde, a β-keto ester, and ammonia or an amine . The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent.

Industrial Production Methods: In industrial settings, this compound is produced using a similar Hantzsch reaction but on a larger scale. The process involves careful control of temperature and pH to ensure high yield and purity. The product is then purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: UV light and alkaline solutions.

    Reduction: Hydrogen gas and a suitable catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: Nitroso derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Substituted esters or amides.

Properties

IUPAC Name

dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-6-5-7-12(8-11)19(22)23/h5-8,15,18H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTRZKAKODSRLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40944479
Record name Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21881-77-6
Record name m-Nifedipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21881-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Nifedipine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021881776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.556
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Record name DIMETHYL 2,6-DIMETHYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
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Synthesis routes and methods

Procedure details

A mixture of 75.5 g (0.50 mole) of 3-nitrobenzaldehyde, 116 g (1.00 mole) of methyl acetoacetate and 55 ml (1.50 mole) of 28% ammonia in 150 ml of methanol is heated under reflux for 5 hr.
Quantity
75.5 g
Type
reactant
Reaction Step One
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: M-Nifedipine, like its analog Nifedipine, primarily acts as a calcium channel blocker. It selectively binds to L-type voltage-gated calcium channels, particularly those found in vascular smooth muscle and cardiac muscle cells. [, ] This binding inhibits the influx of calcium ions into the cells. [, ]

  • Vasodilation: Reduced calcium influx in vascular smooth muscle cells leads to relaxation and widening of blood vessels, lowering blood pressure. [, , , , , , ]
  • Reduced cardiac workload: By inhibiting calcium influx in cardiac muscle cells, this compound can decrease myocardial oxygen demand and potentially protect against ischemia-reperfusion injury. [, , ]

A: While the provided research papers do not explicitly state the molecular formula, weight, or specific spectroscopic data for this compound, they consistently describe it as a "dihydropyridine derivative" and an "analog" of Nifedipine. [, , , , , , , ] Based on this information, we can infer that this compound shares a similar core structure with Nifedipine, likely with modifications to the dihydropyridine ring or its substituents. Further research and access to chemical databases would be necessary to obtain the precise structural information.

ANone: The research papers primarily focus on this compound's pharmacological properties and do not provide details on its material compatibility and stability under various conditions. This aspect would require further investigation.

ANone: The available research primarily investigates this compound for its pharmacological properties as a calcium channel blocker. There is no mention of catalytic properties or applications in the provided research papers.

A: While the research papers primarily focus on the pharmacological effects of this compound, one study mentions that this compound is stable when exposed to light, in contrast to Nifedipine which is susceptible to photodegradation. [] This finding suggests that this compound might possess superior formulation stability compared to Nifedipine, potentially simplifying storage and handling procedures.

ANone: The provided research papers primarily focus on preclinical investigations of this compound. Therefore, information regarding SHE regulations and compliance, which are generally established during later stages of drug development and commercialization, is not discussed in these studies.

ANone: Several research papers provide insights into the PK/PD profile of this compound:

  • Absorption and Bioavailability: Research in Beagle dogs indicates that this compound, when administered orally, exhibits very low absolute bioavailability. []
  • Distribution: Studies in rabbits indicate that this compound is widely distributed in the body. []
  • Pharmacodynamics: this compound demonstrates rapid onset of action, with a hypotensive effect observed as early as 1 hour after oral administration in rabbits. [] The duration of action varies depending on the route of administration and dosage. [, ]
  • Efficacy: this compound exhibits potent antihypertensive effects in various animal models, including spontaneously hypertensive rats and renovascular hypertensive rats. [, , , , , , ] It also demonstrates protective effects against myocardial ischemia-reperfusion injury in animal models. [, , ]

ANone: The provided research primarily focuses on preclinical investigations using in vitro and in vivo models:

  • In vitro studies:
    • This compound inhibits angiotensin II-stimulated proliferation and protein synthesis in cultured rabbit aortic smooth muscle cells. []
    • This compound demonstrates inhibitory effects on contractile responses in isolated guinea pig atria and coronary vessels, suggesting its calcium channel blocking activity. []
    • This compound exhibits similar or stronger inhibitory effects compared to Nifedipine on isolated pig coronary vessel strips. []
  • In vivo studies:
    • This compound effectively reduces blood pressure in various hypertensive rat models, including spontaneously hypertensive rats (SHR), stroke-prone SHR (SHRsp), and renovascular hypertensive rats (RVHR). [, , , , , , ]
    • This compound demonstrates protective effects against myocardial ischemia-reperfusion injury in rat and guinea pig models. [, , , ]
    • This compound attenuates Iso-induced myocardial injury in rats. []

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